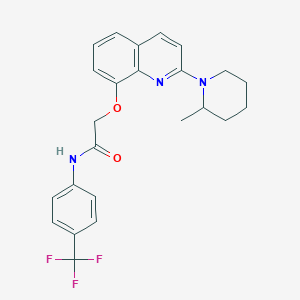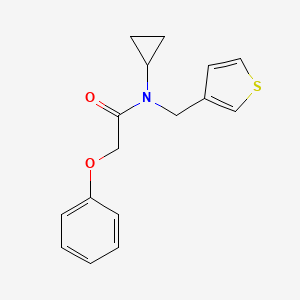![molecular formula C23H21BrClN5O2 B2397889 9-(4-Bromophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 920482-10-6](/img/no-structure.png)
9-(4-Bromophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-Bromophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C23H21BrClN5O2 and its molecular weight is 514.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Hydrogen-Bonded Chains in Isostructural Compounds
A study explored the structural characteristics of isostructural compounds, including a variant with a bromophenyl group. These molecules are linked into chains by hydrogen bonding, demonstrating the significance of halogen substituents in modulating molecular structures through non-covalent interactions (Portilla et al., 2005).
Diversity-Oriented Synthesis and Biological Evaluation
Another research effort focused on the synthesis of pyridines and dihydro-quinolinones tethered with aryl and heteroaryl groups. This study highlights the versatile chemistry of pyrimidine derivatives for generating diverse biological active compounds, including antitubercular agents (Kantevari et al., 2011).
Synthesis of New Derivatives
Research on the synthesis of new derivatives of benzopyrimidothiazin morpholine illustrates the structural diversity achievable with pyrimidine cores and the potential for developing novel chemical entities with interesting properties (Karimian et al., 2017).
Antimicrobial Activity of Synthesized Compounds
A study on heteroaromatization with 4-hydroxycoumarin part II, which synthesized new pyranopyrimidines, triazolopyrimidines, and pyrimidotriazine derivatives, examined their antimicrobial activity. This research underscores the therapeutic potential of pyrimidine derivatives (El-Agrody et al., 2001).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '9-(4-Bromophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione' involves the condensation of 2-chlorobenzaldehyde with 1,7-dimethylxanthine to form 9-(2-chlorobenzyl)-1,7-dimethylxanthine. This intermediate is then reacted with 4-bromobenzyl bromide to form the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "1,7-dimethylxanthine", "4-bromobenzyl bromide" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with 1,7-dimethylxanthine in the presence of a base such as potassium carbonate to form 9-(2-chlorobenzyl)-1,7-dimethylxanthine.", "Step 2: Reaction of 9-(2-chlorobenzyl)-1,7-dimethylxanthine with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate to form the final product, 9-(4-Bromophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione." ] } | |
CAS番号 |
920482-10-6 |
分子式 |
C23H21BrClN5O2 |
分子量 |
514.81 |
IUPAC名 |
9-(4-bromophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21BrClN5O2/c1-14-11-28(17-9-7-16(24)8-10-17)22-26-20-19(29(22)12-14)21(31)30(23(32)27(20)2)13-15-5-3-4-6-18(15)25/h3-10,14H,11-13H2,1-2H3 |
InChIキー |
VBCVTOYADHHECD-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl)C5=CC=C(C=C5)Br |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-dichlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2397808.png)
![3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2397809.png)
![tert-butyl 2-oxospiro[1H-indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B2397814.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxypropanamide](/img/structure/B2397816.png)

![5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B2397820.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-3-[2-[2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]quinazolin-4-one](/img/structure/B2397822.png)
![5-(1-adamantyl)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2397824.png)

![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2397826.png)
![1-Thia-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B2397827.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2-ethylpyrrolidin-1-yl)-2-oxoacetamide;hydrochloride](/img/structure/B2397829.png)